molecular formula C23H17ClN2O3S B302884 2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B302884
M. Wt: 436.9 g/mol
InChI Key: QEGDZVHORLCBPO-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound that features a combination of aromatic, sulfur, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized via the condensation of phthalic anhydride with aniline, followed by cyclization.

    Introduction of the Sulfanyl Group: The 4-chlorobenzyl sulfanyl group is introduced through a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with a thiol derivative.

    Acetamide Formation: The final step involves the acylation of the isoindoline derivative with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the isoindoline and sulfanyl groups suggests possible interactions with biological macromolecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The structural features suggest it might exhibit activity against certain diseases, possibly as an anti-inflammatory or anticancer agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The aromatic and sulfanyl groups could interact with hydrophobic pockets or form hydrogen bonds, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-3-yl)acetamide
  • 2-[(4-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[(4-chlorobenzyl)thio]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide may offer unique binding properties due to the specific positioning of its functional groups. This could result in higher specificity and potency in its applications, whether in medicinal chemistry or material science.

Properties

Molecular Formula

C23H17ClN2O3S

Molecular Weight

436.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(1,3-dioxo-2-phenylisoindol-5-yl)acetamide

InChI

InChI=1S/C23H17ClN2O3S/c24-16-8-6-15(7-9-16)13-30-14-21(27)25-17-10-11-19-20(12-17)23(29)26(22(19)28)18-4-2-1-3-5-18/h1-12H,13-14H2,(H,25,27)

InChI Key

QEGDZVHORLCBPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=CC=C(C=C4)Cl

Origin of Product

United States

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